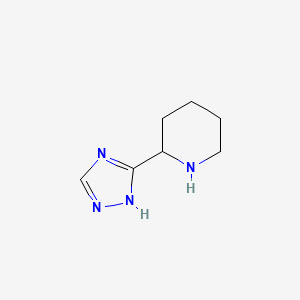![molecular formula C15H25NO4 B3030688 Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 943845-74-7](/img/structure/B3030688.png)
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
説明
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is a compound that is relevant in the synthesis of various amino acids and peptidomimetics. It serves as a precursor for geometrically constrained bicyclic compounds that have potential applications in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methods. For instance, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound with some structural similarities, was prepared starting from L-serine and was shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form . Additionally, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved using a Hofmann rearrangement mediated by trichloroisocyanuric acid, indicating that the tert-butoxycarbonyl group can be introduced into various substrates, including those with vinyl and cyclopropyl groups .
Molecular Structure Analysis
The molecular structure of compounds related to this compound is complex and can vary significantly. For example, the structure of di-tert-butyl 2-methoxycarbonyl-4-methylene-1-oxocyclooctane-6,6-dicarboxylate was reported to crystallize with two independent molecules per asymmetric unit, showing pseudo-centers of symmetry and similar overall conformations . This suggests that the tert-butoxycarbonyl group can be incorporated into various molecular frameworks, resulting in diverse molecular geometries.
Chemical Reactions Analysis
The chemical reactivity of compounds with tert-butoxycarbonyl groups can be influenced by the presence of other functional groups. For instance, the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate, a structurally related compound, was found to be under kinetic control, with the proportions of cis and trans isomers in the product being a function of reaction conditions . This indicates that the tert-butoxycarbonyl group can be involved in reactions that are sensitive to reaction conditions and stereochemistry.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can provide some insights. The presence of tert-butoxycarbonyl groups typically imparts steric bulk and can affect the solubility, boiling point, and melting point of the compound. The reactivity of such compounds in various chemical reactions, as well as their potential to form different isomers, is also an important aspect of their chemical properties .
科学的研究の応用
Versatile Building Block for Amino Acids
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate has been identified as a useful building block in the synthesis of cyclopropyl-containing amino acids. Its reactivity in Michael additions and Diels–Alder reactions facilitates the creation of protected amino acids and peptidomimetics, highlighting its versatility in organic synthesis (Limbach et al., 2009).
Synthesis and Molecular Structure Insights
This compound's synthesis involves intramolecular lactonization reactions, and its molecular structure has been characterized through various spectroscopic methods and single crystal X-ray diffraction analysis. It exhibits a unique bicyclo[2.2.2]octane structure, including lactone and piperidine rings (Moriguchi et al., 2014).
Role in Generating Ion/Neutral Complexes
The compound also plays a role in the generation of ion/neutral complexes. It's been shown to be involved in proton-induced intra-complex hydride transfer reactions, which is significant for understanding its behavior under different chemical conditions (Matthias et al., 2003).
作用機序
Target of Action
This compound is primarily used for research purposes .
Mode of Action
It’s known that the compound contains a bicyclic structure and a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines .
Pharmacokinetics
Some physicochemical properties such as water solubility and lipophilicity (log po/w) are provided . The compound is reported to have high GI absorption and is BBB permeant . These properties can influence the bioavailability of the compound.
Action Environment
It is recommended to store the compound sealed in a dry environment at room temperature .
生化学分析
Biochemical Properties
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of peptide bonds in dipeptide synthesis . The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. This interaction is essential for the selective formation of amide bonds without the need for additional bases .
Cellular Effects
This compound influences cellular processes by acting as a precursor in the synthesis of biologically active molecules. It affects cell signaling pathways and gene expression by providing a stable intermediate for the synthesis of complex peptides and proteins. This compound’s role in peptide synthesis can impact cellular metabolism and function, as peptides are crucial for various cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the Boc group. This group protects the amino functionality during chemical reactions, allowing for selective modifications. The compound can inhibit or activate enzymes by forming stable intermediates, which are crucial for the synthesis of peptides and other complex molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that it maintains its protective functionality, ensuring consistent results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively facilitates peptide synthesis without causing adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound’s role in these pathways ensures the efficient production of peptides, which are essential for various biological functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation, which are crucial for its role in peptide synthesis. The compound’s distribution affects its efficacy and stability in biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its protective effects on amino groups during peptide synthesis. This localization is essential for the compound’s functionality and efficiency in biochemical reactions .
特性
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-15-8-5-14(6-9-15,7-10-15)11(17)19-4/h5-10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMISROTAIHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729392 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943845-74-7 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




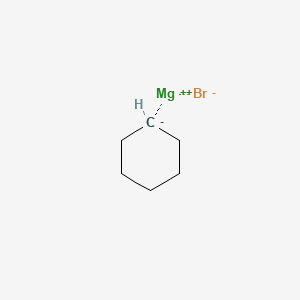

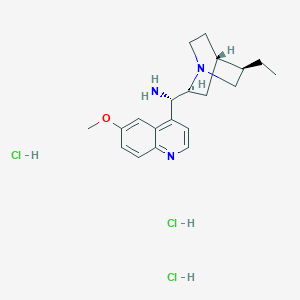
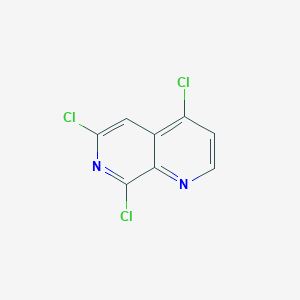
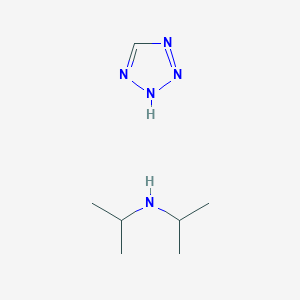
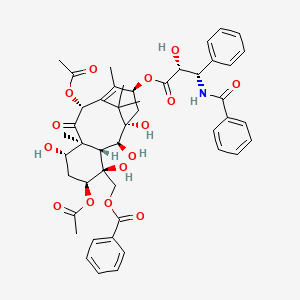

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
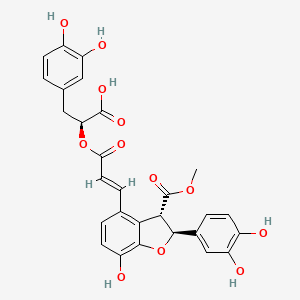
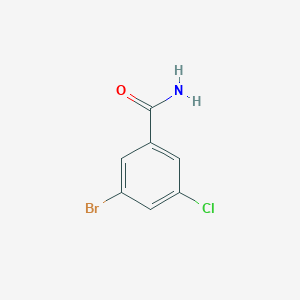
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
